(2-Methylfuran-3-yl)methanamine
Overview
Description
(2-Methylfuran-3-yl)methanamine is an organic compound with the molecular formula C6H9NO It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom
Scientific Research Applications
(2-Methylfuran-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
A study on 2-methylfuran (2-mf), a related compound, suggests that the o2 addition to the main furylch2 radical from the methyl dehydrogenation in 2-mf forms three peroxide radicals . This could potentially provide some insight into the interaction of (2-Methylfuran-3-yl)methanamine with its targets.
Biochemical Pathways
2-methylfuran, a related compound, can be converted into value-added chemicals and liquid fuels . This suggests that this compound might also interact with similar biochemical pathways.
Biochemical Analysis
Biochemical Properties
(2-Methylfuran-3-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds . These interactions often involve the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, this compound can form covalent bonds with amino acids, leading to modifications in protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in cells, leading to changes in gene expression related to stress response . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. One notable mechanism is the inhibition of cytochrome P450 enzymes, which affects the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites over time, which may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained oxidative stress and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At high doses, this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into reactive intermediates, which can further participate in various biochemical reactions . These metabolic pathways often involve the formation of covalent bonds with biomolecules, leading to modifications in their structure and function. Additionally, this compound can affect metabolic flux by interacting with key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, this compound can be transported into the mitochondria, where it may exert its effects on cellular metabolism . The distribution of this compound within tissues also affects its overall biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylfuran-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylfuran.
Formylation: 2-Methylfuran undergoes formylation to produce 2-methylfuran-3-carbaldehyde.
Reductive Amination: The aldehyde group in 2-methylfuran-3-carbaldehyde is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Methylfuran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like PhI(OAc)2 in combination with TEMPO can be used for oxidation under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the furan ring.
Major Products:
Oxidation: Formation of imines, nitriles, or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated or nitrated furan derivatives.
Comparison with Similar Compounds
(5-Methylfuran-2-yl)methanamine: Similar structure but with the methyl group at a different position on the furan ring.
Furan-2-ylmethanamine: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness:
Position of Substituents: The position of the methyl group in (2-Methylfuran-3-yl)methanamine influences its reactivity and the types of reactions it can undergo.
Applications: The specific structure of this compound makes it suitable for certain applications in medicinal chemistry and material science that other similar compounds may not be as effective for.
Properties
IUPAC Name |
(2-methylfuran-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJAKJOQAZHEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594618 | |
Record name | 1-(2-Methylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35801-15-1 | |
Record name | 1-(2-Methylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methylfuran-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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